(+)-trans-Myrtanol
CAS No.: 15358-91-5
Cat. No.: VC21040481
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15358-91-5 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | [(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
| Standard InChI | InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1 |
| Standard InChI Key | LDWAIHWGMRVEFR-DJLDLDEBSA-N |
| Isomeric SMILES | CC1([C@@H]2CC[C@H]([C@H]1C2)CO)C |
| SMILES | CC1(C2CCC(C1C2)CO)C |
| Canonical SMILES | CC1(C2CCC(C1C2)CO)C |
Introduction
Chemical Identity and Structure
Basic Information
(+)-Trans-Myrtanol is a bicyclic terpene alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. The compound features a distinctive bicyclo[3.1.1]heptane skeleton with a hydroxymethyl group and specific stereochemistry at three chiral centers, giving it unique three-dimensional structure and reactivity patterns .
Stereochemistry
The stereochemical configuration of (+)-trans-Myrtanol is defined by its three chiral centers at positions 1, 2, and 5, with the specific configuration being (1R,2R,5R). This stereochemistry is responsible for the compound's optical activity, specifically its positive optical rotation indicated by the "(+)" prefix in its name. The "trans" descriptor refers to the relative configuration of substituents on the bicyclic structure .
Structural Representation
The compound features a rigid bicyclic framework with a hydroxymethyl group attached at the 2-position. The three-dimensional arrangement of atoms plays a crucial role in determining its physical properties, chemical reactivity, and potential biological activities. The bicyclo[3.1.1]heptane core provides conformational rigidity that distinguishes this compound from acyclic alcohols of similar molecular weight .
Nomenclature and Identification
Systematic Naming
According to the IUPAC nomenclature system, (+)-trans-Myrtanol is systematically named as [(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol. This systematic name precisely describes the compound's structure, including its stereochemical configuration at all three chiral centers .
Common Synonyms
The compound is known by several synonyms in scientific literature and chemical databases:
-
(+)-trans-Myrtanol
-
(R)-trans-Myrtanol
-
Myrtanol, trans-
-
(1alpha,2alpha,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
Registry Numbers and Identifiers
For proper identification in chemical databases and literature, (+)-trans-Myrtanol has several important registry numbers and digital identifiers:
-
CAS Registry Number: 15358-91-5
-
Alternative CAS Number: 132203-71-5
-
PubChem CID: 84880
-
InChI: InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1
These identifiers serve as unique digital fingerprints for the compound, allowing unambiguous identification across different chemical databases and literature sources.
Natural Occurrence
Plant Sources
(+)-Trans-Myrtanol has been reported to occur naturally in specific plant species. According to documented research, the compound has been isolated from:
-
Chamaecyparis formosensis (Formosan cypress) - a coniferous tree native to Taiwan
-
Taiwania cryptomerioides - another coniferous tree endemic to Taiwan
These findings suggest that (+)-trans-Myrtanol may play a role in the biochemistry of certain coniferous plants, particularly species native to Taiwan. Its presence in these species indicates possible ecological or physiological functions that merit further investigation.
Physical and Chemical Properties
Physical State and Appearance
Based on its structure and related compounds, (+)-trans-Myrtanol likely exists as a colorless to pale yellow liquid at room temperature, with a characteristic odor typical of bicyclic monoterpene alcohols.
Chromatographic Properties
The Kovats Retention Index (RI) values for (+)-trans-Myrtanol have been experimentally determined on different chromatographic columns, providing important analytical parameters for its identification and quantification:
Table 1: Kovats Retention Index Values for (+)-Trans-Myrtanol
| Column Type | Retention Index Value |
|---|---|
| Standard non-polar | 1232, 1245, 1238, 1238 |
| Semi-standard non-polar | 1261, 1258, 1264, 1256, 1260, 1260, 1258, 1239, 1259 |
| Standard polar | 1868, 1856 |
These retention indices are valuable for analytical chemists working to identify (+)-trans-Myrtanol in complex mixtures using gas chromatography techniques .
Chemical Reactivity
As a primary alcohol, (+)-trans-Myrtanol can participate in typical alcohol reactions:
-
Esterification: Reaction with carboxylic acids or acid chlorides to form esters
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid
-
Etherification: Formation of ethers via reactions with alkyl halides
-
Dehydration: Removal of water to form alkenes
The stereochemistry of (+)-trans-Myrtanol influences these reactions, potentially leading to stereoselective outcomes that could be valuable in synthetic applications.
Analytical Methods for Identification and Quantification
Chromatographic Analysis
Comparison with Related Compounds
Structural Isomers and Stereoisomers
(+)-Trans-Myrtanol belongs to a family of related compounds with similar carbon skeletons but different stereochemistry:
-
(-)-Trans-Myrtanol: The enantiomer with opposite optical rotation
-
Cis-Myrtanol: A diastereomer with different relative configuration
-
Myrtenol: A related unsaturated alcohol with a double bond in the structure
The stereochemical differences between these compounds result in distinct physical properties, chemical reactivities, and potentially different biological activities.
Derivatives
Important derivatives of (+)-trans-Myrtanol include:
-
Acetate esters: Formed by esterification of the hydroxyl group
-
Oxidation products: Including the corresponding aldehyde and carboxylic acid
-
Ethers: Formed by etherification of the hydroxyl group
These derivatives may have different physical properties and biological activities compared to the parent compound.
Research Limitations and Future Directions
Current Knowledge Gaps
The available research on (+)-trans-Myrtanol reveals several knowledge gaps that merit further investigation:
-
Comprehensive physical property data
-
Detailed biological activity profiles
-
Ecological roles in plant species where it occurs naturally
-
Potential applications in medicine, agriculture, or materials science
Future Research Opportunities
Future research directions for (+)-trans-Myrtanol could include:
-
Evaluation of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties
-
Investigation of potential ecological roles in plant defense or signaling
-
Development of synthetic methods to prepare the compound and its derivatives
-
Exploration of applications in fragrance, pharmaceutical, or agricultural industries
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume